molecular formula C16H31NO3Si B8690803 tert-Butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(prop-2-yn-1-yl)carbamate

tert-Butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(prop-2-yn-1-yl)carbamate

Cat. No.: B8690803
M. Wt: 313.51 g/mol
InChI Key: ISWDXDCNLRKHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(prop-2-yn-1-yl)carbamate is a useful research compound. Its molecular formula is C16H31NO3Si and its molecular weight is 313.51 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H31NO3Si

Molecular Weight

313.51 g/mol

IUPAC Name

tert-butyl N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-N-prop-2-ynylcarbamate

InChI

InChI=1S/C16H31NO3Si/c1-10-11-17(14(18)20-15(2,3)4)12-13-19-21(8,9)16(5,6)7/h1H,11-13H2,2-9H3

InChI Key

ISWDXDCNLRKHQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCO[Si](C)(C)C(C)(C)C)CC#C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The sub-titled compound was prepared from tert-butyl prop-2-yn-1-ylcarbamate (0.8 g), 60% sodium hydride (0.227 g), (2-bromoethoxy)-tert-butyldimethylsilane (1 ml) and anhydrous N-methyl-2-pyrrolidinone (4 ml) by the method of Example 2(ii). The crude product was purified by chromatography on silica gel eluting with iso-hexane:ethyl acetate (25:1) to afford (0.8 g).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.227 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 800 mg of 10b and 800 μl of propargyl bromide in 8 ml of DMF was treated with 300 mg of NaH (60% dispersion in oil) at 0° C. The mixture was stirred at 0° C. for 1 hr and then for 1 hr at RT (the reaction mixture turned gradually deep brown). Then the mixture was poured onto ice water and the product was extracted with ethyl acetate. The combined organic layers were washed with water, dried and concentrated. The crude material was chromatographed over silica gel, using a gradient of heptane/ethyl acetate as eluent, to provide 650 mg of 10c. Rf (heptane/ethyl acetate 8/2) 0.50.
Name
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
800 μL
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name

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